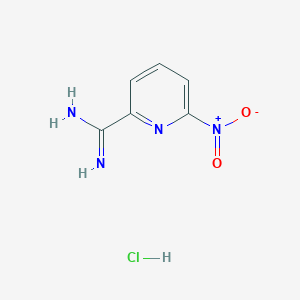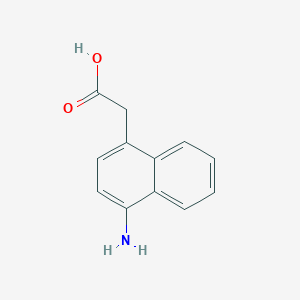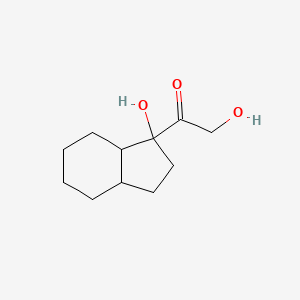
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of hydroxy ketones It features a hydroxyl group and a ketone group attached to an octahydro-1H-inden-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone using a suitable reducing agent such as sodium borohydride in an alcoholic solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This process can be optimized for large-scale production by using a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone or 1-(1-carboxyoctahydro-1H-inden-1-yl)ethanone.
Reduction: Formation of 2-hydroxy-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanol.
Substitution: Formation of 2-chloro-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure but lacks the octahydro moiety.
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure with a dihydro-1H-inden moiety.
Uniqueness
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is unique due to its octahydro-1H-inden-1-yl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-hydroxy-1-(1-hydroxy-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)ethanone |
InChI |
InChI=1S/C11H18O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h8-9,12,14H,1-7H2 |
Clave InChI |
OFBVMFUDIWRMAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCC2(C(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


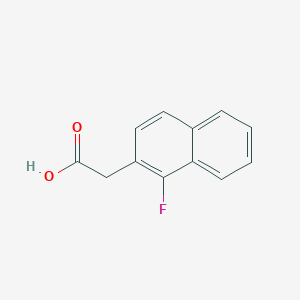

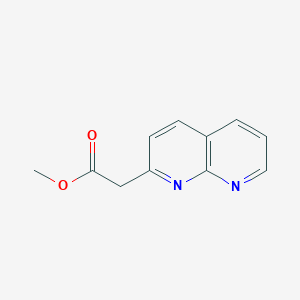
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)


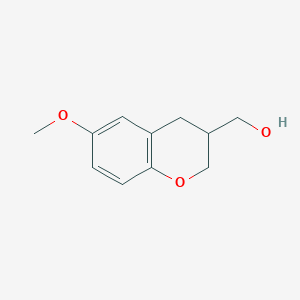
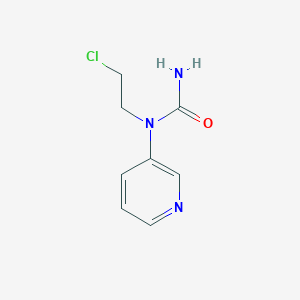
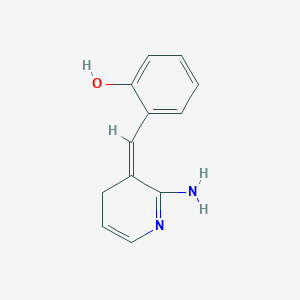
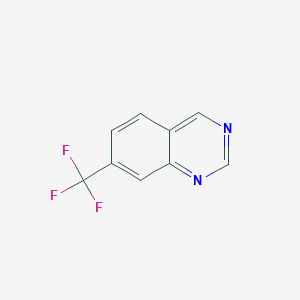
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
